REACTION_CXSMILES
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NC1C=CC(S(CC)(=O)=O)=C(C=1)C#N.[C:15]([S:19]([C:22]1[CH:29]=[CH:28][C:27]([N+:30]([O-])=O)=[CH:26][C:23]=1[C:24]#[N:25])(=[O:21])=[O:20])([CH3:18])([CH3:17])[CH3:16]>>[NH2:30][C:27]1[CH:28]=[CH:29][C:22]([S:19]([C:15]([CH3:18])([CH3:17])[CH3:16])(=[O:21])=[O:20])=[C:23]([CH:26]=1)[C:24]#[N:25]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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NC=1C=CC(=C(C#N)C1)S(=O)(=O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |